molecular formula C9H16N2O2 B1442548 3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one CAS No. 1308384-30-6

3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Cat. No. B1442548
M. Wt: 184.24 g/mol
InChI Key: JRXNPMMTBWQQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is a chemical compound with the CAS Number: 1308384-30-6 . It has a molecular weight of 184.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one is 1S/C9H16N2O2/c1-11-7-9(13-8(11)12)3-2-5-10-6-4-9/h10H,2-7H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 184.24 . The compound is stored at room temperature .

Scientific Research Applications

Antihypertensive Applications

A study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, closely related to the compound , showed that these compounds have potent antihypertensive properties, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

CCR5 Antagonist for Antiviral Activity

Research on 3,9-diazaspiro[5.5]undeca-2-one derivatives, which are structurally similar, revealed their potential as CCR5 antagonists with significant antiviral activities. These compounds showed promising pharmacokinetic profiles, making them relevant for antiviral drug development (Yang et al., 2009).

Treatment for Chronic Kidney Diseases

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, which include compounds structurally related to 3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one, have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH). These inhibitors demonstrated effectiveness in treating chronic kidney diseases when administered orally (Kato et al., 2014).

Synthesis and Applications in Heterocyclic Chemistry

Several studies have focused on the synthesis and properties of diazaspiro compounds, including those similar to 3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one. These compounds have been synthesized for various applications in heterocyclic chemistry, demonstrating their versatility and potential in creating novel molecules for pharmaceutical and chemical research (Aggarwal & Khurana, 2015).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-methyl-1-oxa-3,9-diazaspiro[4.6]undecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-11-7-9(13-8(11)12)3-2-5-10-6-4-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXNPMMTBWQQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCNCC2)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233656
Record name 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

CAS RN

1308384-30-6
Record name 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, 3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308384-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 2
3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 3
3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 4
3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 5
3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one
Reactant of Route 6
3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.